4-(Ethoxymethyl)-1,4'-bipiperidine
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Overview
Description
4-(Ethoxymethyl)-1,4’-bipiperidine is an organic compound that belongs to the class of bipiperidines This compound is characterized by the presence of an ethoxymethyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)-1,4’-bipiperidine typically involves the reaction of piperidine with ethyl chloromethyl ether under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ethoxymethyl group on the piperidine ring. The reaction is usually conducted at room temperature to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 4-(Ethoxymethyl)-1,4’-bipiperidine may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and high yield of the compound. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethyl)-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced bipiperidine derivatives.
Substitution: Formation of substituted bipiperidine derivatives with various functional groups.
Scientific Research Applications
4-(Ethoxymethyl)-1,4’-bipiperidine has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Ethoxymethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxymethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxymethyl)-1,4’-bipiperidine: Similar structure with a methoxymethyl group instead of an ethoxymethyl group.
4-(Hydroxymethyl)-1,4’-bipiperidine: Contains a hydroxymethyl group, offering different reactivity and properties.
4-(Chloromethyl)-1,4’-bipiperidine: Features a chloromethyl group, which can undergo different substitution reactions.
Uniqueness
4-(Ethoxymethyl)-1,4’-bipiperidine is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H26N2O |
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Molecular Weight |
226.36 g/mol |
IUPAC Name |
4-(ethoxymethyl)-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C13H26N2O/c1-2-16-11-12-5-9-15(10-6-12)13-3-7-14-8-4-13/h12-14H,2-11H2,1H3 |
InChI Key |
FSRKUIUVHVBOIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1CCN(CC1)C2CCNCC2 |
Origin of Product |
United States |
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